molecular formula C13H16BrNO4 B2804115 2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid CAS No. 887594-21-0

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid

Cat. No.: B2804115
CAS No.: 887594-21-0
M. Wt: 330.178
InChI Key: AUWQFKWEIUOCRE-UHFFFAOYSA-N
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Description

“2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid” is a chemical compound with the CAS Number: 917925-71-4 . It has a molecular weight of 330.18 . The IUPAC name for this compound is (4-bromophenyl) [(tert-butoxycarbonyl)amino]acetic acid .


Synthesis Analysis

The synthesis of this compound involves the reaction of amino-(4-bromo-phenyl)-acetic acid with di-tert-butyl dicarbonate in the presence of triethylamine and 4-(dimethylamino)pyridine . The reaction is carried out in dioxane/water and after stirring for 3 hours, the product is obtained by extraction with ethyl acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) .


Chemical Reactions Analysis

The compound can be further reacted to form its methyl ester . This involves the reaction of the compound with methyl iodide in the presence of potassium carbonate .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 465.1±40.0 C at 760 mmHg .

Scientific Research Applications

Quantitative Analysis of Boc Group

Ehrlich-Rogozinski (1974) developed a method for the quantitative determination of the tert-butyloxycarbonyl group in N-blocked amino acids and peptides. This method involves cleaving the Boc group with perchloric acid in acetic acid, followed by back titration with sodium methylate, providing a rapid and simple means for the analysis of tert-butyloxycarbonyl derivatives in synthetic peptides (S. Ehrlich-Rogozinski, 1974).

Synthesis of Amino Acid Derivatives

Wang Yu-huan (2009) described the synthesis of a thiazolyl acetic acid derivative, which is a close structural analog to "2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid". The study focuses on optimizing the synthesis conditions to achieve high yields of the product, illustrating the importance of such intermediates in the development of novel organic compounds (Wang Yu-huan, 2009).

Electrophilic Building Blocks

Zimmermann and Seebach (1987) explored the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds. This research highlights the versatility of protected amino acids like "this compound" in synthesizing chiral derivatives, which are crucial in the development of pharmaceuticals and fine chemicals (J. Zimmermann & D. Seebach, 1987).

Selective Deprotection Strategies

Bodanszky and Bodanszky (2009) investigated the selective removal of the tert-butyloxycarbonyl group, a key step in peptide synthesis that allows for the sequential construction of peptide chains. Their research provides insights into improving the selectivity and efficiency of deprotection steps, which are critical in the synthesis of complex peptides (M. Bodanszky & A. Bodanszky, 2009).

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H335 . Precautionary statements include P280, P305+P351+P338 .

Properties

IUPAC Name

2-[4-bromo-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWQFKWEIUOCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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